molecular formula C23H22N6O2S2 B14995723 3,4-Dimethyl-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

3,4-Dimethyl-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B14995723
M. Wt: 478.6 g/mol
InChI Key: HJLWFOIKZQLPRY-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound that features a combination of thiazole, triazole, and benzamide moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling with the benzamide derivative. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and inert atmospheres. Solvents like dichloromethane, ethanol, and dimethyl sulfoxide are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3,4-Dimethyl-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can vary depending on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-Dimethyl-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide apart is its unique combination of thiazole, triazole, and benzamide moieties, which may confer a distinct spectrum of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H22N6O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

3,4-dimethyl-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C23H22N6O2S2/c1-15-8-9-17(12-16(15)2)21(31)25-13-19-27-28-23(29(19)18-6-4-3-5-7-18)33-14-20(30)26-22-24-10-11-32-22/h3-12H,13-14H2,1-2H3,(H,25,31)(H,24,26,30)

InChI Key

HJLWFOIKZQLPRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4)C

Origin of Product

United States

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